molecular formula C9H13BClNO2S B3038722 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole CAS No. 889672-72-4

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole

Cat. No. B3038722
CAS RN: 889672-72-4
M. Wt: 245.54 g/mol
InChI Key: UAXMSLFTXSRLPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole” is a chemical compound with the molecular formula C10H14BClN2O2 . It appears as a white to yellow to orange powder or crystal .


Molecular Structure Analysis

The molecular weight of “2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole” is 240.49 . The structure of similar compounds has been solved by direct methods using software like SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that similar compounds are often used in various types of coupling reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . The melting point ranges from 65.0 to 69.0 degrees Celsius .

Scientific Research Applications

Safety And Hazards

This compound may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BClNO2S/c1-8(2)9(3,4)14-10(13-8)6-5-12-7(11)15-6/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXMSLFTXSRLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole

CAS RN

889672-72-4
Record name 2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Diisopropylamine (0.66 mL, 4.6 mmol) and triisopropylborate (1.26 mL, 5.44 mmol) were dissolved in 52 mL of anhydrous diethyl ether and then cooled to −90° C. n-Butyllithium (2.6 M in toluene, 1.77 mL, 4.6 mmol) was added slowly to the reaction and the mixture was stirred for 30 min. 2-Chlorothiazole (0.5 g, 4.18 mmol) was added and the reaction was allowed to gradually reach room temperature over 3 h. A solution of pinacol (0.69 g, 5.85 mmol) in 5 mL of diethyl ether was added. After 15 min, acetic acid (0.26 mL, 4.6 mmol) was added and the mixture was then filtered through Celite, rinsing with more diethyl ether. The filtrate was evaporated and the residue was distilled using a Kugelrohr apparatus at a temperature of 120-130° C. to give 0.84 g (82%) of 2-chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiazole.
Quantity
0.66 mL
Type
reactant
Reaction Step One
Quantity
1.26 mL
Type
reactant
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step One
Quantity
1.77 mL
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
0.69 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
0.26 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole
Reactant of Route 3
Reactant of Route 3
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole
Reactant of Route 4
Reactant of Route 4
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.